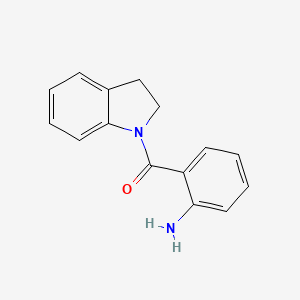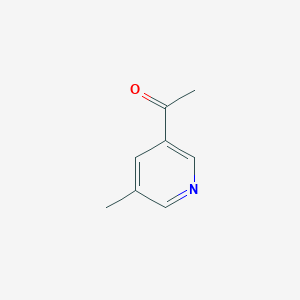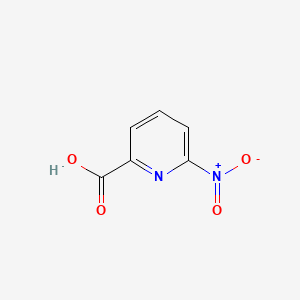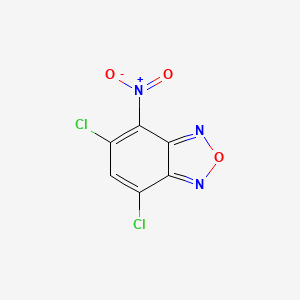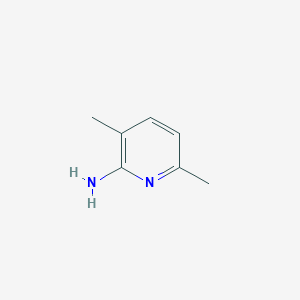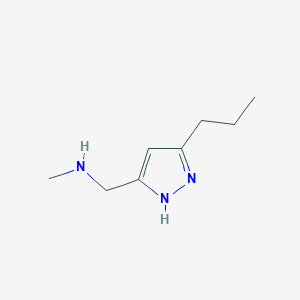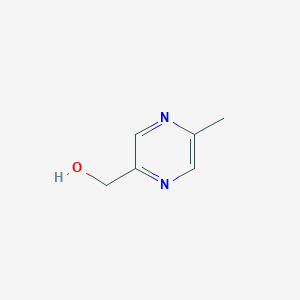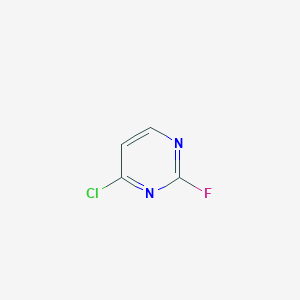
4-Chloro-2-fluoropyrimidine
Übersicht
Beschreibung
4-Chloro-2-fluoropyrimidine is an organic compound with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoropyrimidine is 1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H . This indicates that the molecule consists of a pyrimidine ring with chlorine and fluorine substituents.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Cancer Research Fluoropyrimidines are a class of anticancer drugs that have been developed for use in cancer chemotherapy . They are used in the treatment of solid tumors .
-
Scientific Field: Personalized Medicine
- Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
- Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
- Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
-
Scientific Field: Drug Development
- Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
- Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
- Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .
-
Scientific Field: Personalized Medicine
- Application Summary : Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . The most widely used FP, 5-Fluorouracil (5-FU), is used to treat more than 2 million cancer patients each year .
- Methods of Application : The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
- Results or Outcomes : New roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase in 5-FU cytotoxicity have been implicated . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
-
Scientific Field: Drug Development
- Application Summary : Fluoropyrimidines are being transformed into oral formulations to improve their anticancer activity and minimize their toxicity .
- Methods of Application : Oral 5-FU is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, resulting in linear pharmacokinetics .
- Results or Outcomes : The transformation of fluoropyrimidines into oral formulations is expected to improve their anticancer activity and minimize their toxicity .
Safety And Hazards
The safety information for 4-Chloro-2-fluoropyrimidine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-2-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOHBIHGICRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342611 | |
| Record name | 4-chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoropyrimidine | |
CAS RN |
51422-00-5 | |
| Record name | 4-chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




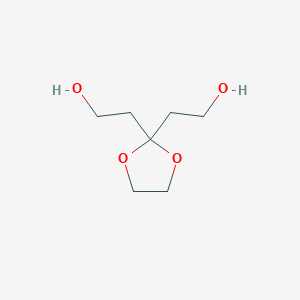
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
